molecular formula C25H25N3O3S B4990230 N-(4-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

N-(4-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide

Cat. No.: B4990230
M. Wt: 447.6 g/mol
InChI Key: LMQCDSWQDAEEEQ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxynaphthalenyl group, and a sulfanylidene-dihydro-pyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-(4-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the ethoxyphenyl intermediate: This step involves the reaction of 4-ethoxybenzaldehyde with an appropriate reagent to form the ethoxyphenyl intermediate.

    Synthesis of the methoxynaphthalenyl intermediate: This step involves the reaction of 2-methoxynaphthalene with a suitable reagent to form the methoxynaphthalenyl intermediate.

    Coupling of intermediates: The ethoxyphenyl and methoxynaphthalenyl intermediates are then coupled under specific reaction conditions to form the desired compound.

    Cyclization and functionalization: The final steps involve cyclization and functionalization reactions to introduce the sulfanylidene and carboxamide groups.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

N-(4-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the cleavage of specific bonds within the compound.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or target specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide can be compared with other similar compounds, such as:

    N-(4-methoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide: This compound has a methoxy group instead of an ethoxy group on the phenyl ring.

    N-(4-ethoxyphenyl)-4-(2-hydroxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide: This compound has a hydroxyl group instead of a methoxy group on the naphthalene ring.

    N-(4-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-oxothiopyrimidine-5-carboxamide: This compound has an oxo group instead of a sulfanylidene group on the pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(2-methoxynaphthalen-1-yl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S/c1-4-31-18-12-10-17(11-13-18)27-24(29)21-15(2)26-25(32)28-23(21)22-19-8-6-5-7-16(19)9-14-20(22)30-3/h5-14,23H,4H2,1-3H3,(H,27,29)(H2,26,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQCDSWQDAEEEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=CC4=CC=CC=C43)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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